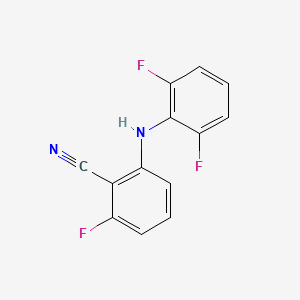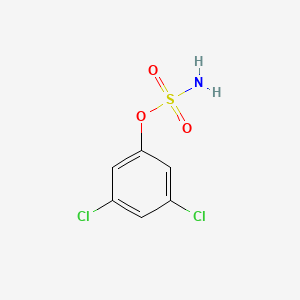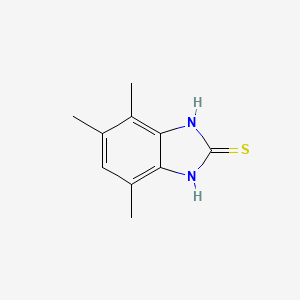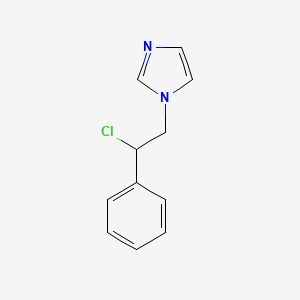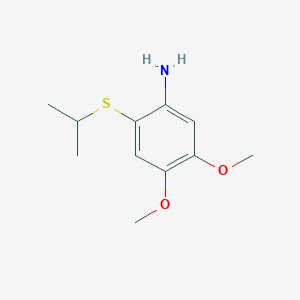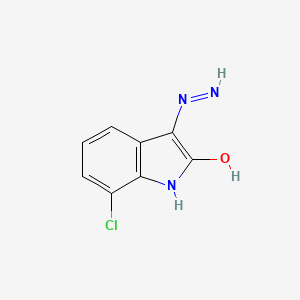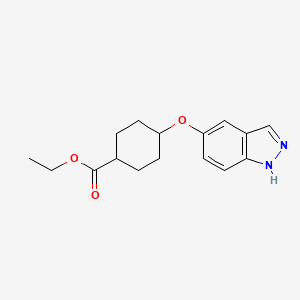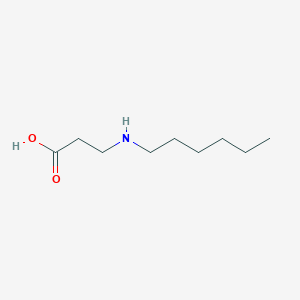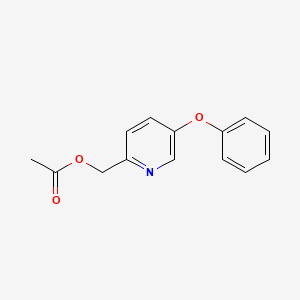
(5-phenoxypyridin-2-yl)methyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-phenoxypyridin-2-yl)methyl acetate is an organic compound that belongs to the ester family. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This particular compound is notable for its unique structure, which includes a phenoxy group attached to a pyridine ring, making it a valuable molecule in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid 5-phenoxy-pyridin-2-ylmethyl ester typically involves the esterification of acetic acid with 5-phenoxy-pyridin-2-ylmethanol. This reaction can be catalyzed by acids such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods
In an industrial setting, the production of acetic acid 5-phenoxy-pyridin-2-ylmethyl ester may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions ensures high purity and consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
(5-phenoxypyridin-2-yl)methyl acetate can undergo various chemical reactions, including:
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Hydrolysis: 5-phenoxy-pyridin-2-ylmethanol and acetic acid.
Reduction: 5-phenoxy-pyridin-2-ylmethanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
(5-phenoxypyridin-2-yl)methyl acetate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of acetic acid 5-phenoxy-pyridin-2-ylmethyl ester involves its interaction with specific molecular targets. The phenoxy group can interact with various enzymes and receptors, modulating their activity. The pyridine ring can also participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Phenoxyacetic acid: Similar structure but lacks the pyridine ring.
Pyridine-2-carboxylic acid: Contains the pyridine ring but lacks the phenoxy group.
Phenylacetic acid: Contains a phenyl group instead of a phenoxy group.
Uniqueness
(5-phenoxypyridin-2-yl)methyl acetate is unique due to the presence of both the phenoxy group and the pyridine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C14H13NO3 |
|---|---|
Molecular Weight |
243.26 g/mol |
IUPAC Name |
(5-phenoxypyridin-2-yl)methyl acetate |
InChI |
InChI=1S/C14H13NO3/c1-11(16)17-10-12-7-8-14(9-15-12)18-13-5-3-2-4-6-13/h2-9H,10H2,1H3 |
InChI Key |
BTSRZSATRFWIOA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC1=NC=C(C=C1)OC2=CC=CC=C2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-bromo-8-methoxy-3,4-dihydro-2H-pyrazino[1,2-a]indol-1-one](/img/structure/B8424511.png)
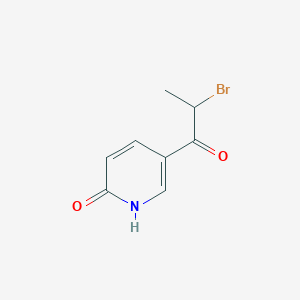
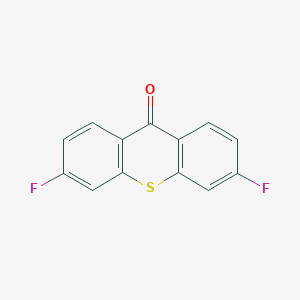
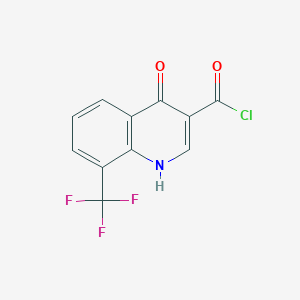
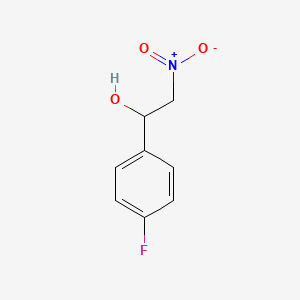
![2-[(4-Chlorophenyl)methyl]amino-2-imidazoline](/img/structure/B8424540.png)
